2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine
Overview
Description
Indole derivatives, such as 2-(2-Phenyl-1H-indol-3-yl)acetic acid , are aromatic compounds that contain an indole nucleus. They are widely used in the synthesis of various organic compounds . The indole scaffold is found in many important synthetic drug molecules and has a wide range of biological applications .
Synthesis Analysis
Indole derivatives can be synthesized through various methods. For instance, one method involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Another method involves esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate .Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using various spectroscopic techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, 2-(1H-indol-3-yl)acetohydrazide can react with a variety of arylsulfonyl chlorides in sodium carbonate solution to afford N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. For example, 2-(2-Phenyl-1H-indol-3-yl)acetic acid is a solid at room temperature with a molecular weight of 251.28 .Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study showed that a similar compound, dpie [2-(1,2-diphenyl-1h-indol-3-yl)ethanamine], showed a synergistic increase in inflammatory molecules and cytokine production (il-6, il-8, and cox-2) at both mrna and protein levels in il-1β-stimulated cells . This suggests that 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
A similar compound, dpie [2-(1,2-diphenyl-1h-indol-3-yl)ethanamine], was shown to increase the production of inflammatory molecules and cytokines in il-1β-stimulated cells . This suggests that this compound may have similar effects.
Safety and Hazards
Future Directions
Indole derivatives have immense potential for further exploration due to their diverse biological activities. Researchers are interested in synthesizing various scaffolds of indole to screen for different pharmacological activities . The development of new antioxidant agents is one potential direction for future research .
Properties
IUPAC Name |
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c17-10-11-19-16-13-8-4-5-9-14(13)18-15(16)12-6-2-1-3-7-12/h1-9,18H,10-11,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFRHODWXBWUNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365920 | |
Record name | 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61021-64-5 | |
Record name | 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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